molecular formula C17H16O B13666697 2-Phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

2-Phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B13666697
M. Wt: 236.31 g/mol
InChI Key: NCICOSOBXVXMIG-UHFFFAOYSA-N
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Description

2-Phenyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is an organic compound with a unique structure that combines a phenyl group with a tetrahydrobenzoannulene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the condensation of cycloheptanone with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

While specific industrial production methods for 2-Phenyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-Phenyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the synthesis of bioactive molecules for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-Phenyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific bioactive derivative being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol : A similar compound with a hydroxyl group instead of a phenyl group.
  • 2-Amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo7annulene-1,3-dicarbonitrile : Another derivative with amino and dicarbonitrile groups.

Uniqueness

2-Phenyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in drug design and materials science.

Properties

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

2-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C17H16O/c18-17-9-5-4-8-15-12-14(10-11-16(15)17)13-6-2-1-3-7-13/h1-3,6-7,10-12H,4-5,8-9H2

InChI Key

NCICOSOBXVXMIG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C2=C(C1)C=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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